3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole
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Overview
Description
The compound 3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 1,2,4-triazoles, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific targets in cells. For example, the compound has been shown to inhibit the growth of certain fungi by interfering with their cell wall synthesis. Similarly, it has been reported to inhibit the growth of certain bacteria by disrupting their DNA replication.
Biochemical and Physiological Effects:
The compound 3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has been shown to have a number of biochemical and physiological effects. For example, it has been reported to inhibit the activity of certain enzymes, such as dihydrofolate reductase. It has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells. Additionally, the compound has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole in lab experiments is its diverse biological activities. This compound has potential as a therapeutic agent for a variety of diseases, making it a valuable tool for drug discovery research. However, one limitation of using this compound is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are many possible future directions for research on 3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole. One direction is to further investigate its potential as an inhibitor of dihydrofolate reductase for cancer chemotherapy. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, the compound could be further modified to improve its pharmacokinetic properties and increase its potency.
Synthesis Methods
The synthesis of 3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves the reaction of 4-methoxybenzyl chloride with potassium thioacetate to form 4-methoxybenzylthioacetate. This intermediate is then reacted with 4-methoxyphenylhydrazine to form the desired compound. The yield of this synthesis method is reported to be around 70%.
Scientific Research Applications
The compound 3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has been studied for its potential therapeutic applications. It has been reported to exhibit antifungal, antibacterial, antitumor, and anti-inflammatory activities. Studies have also shown that this compound has potential as an inhibitor of the enzyme dihydrofolate reductase, which is a target for cancer chemotherapy.
properties
IUPAC Name |
5-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-21-14-7-3-12(4-8-14)11-23-17-18-16(19-20-17)13-5-9-15(22-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXUXNYNEXZDFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NNC(=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole |
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